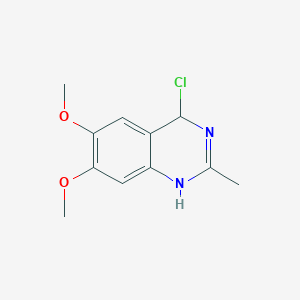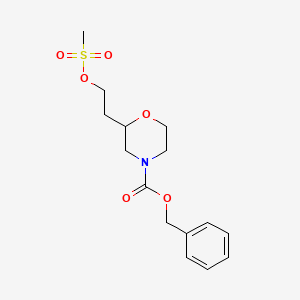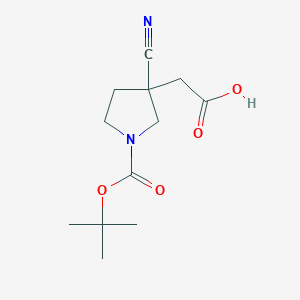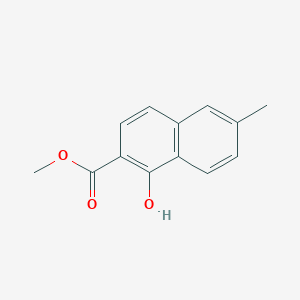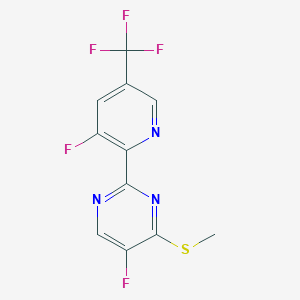
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
説明
Typically, a description of a chemical compound would include its molecular formula, molecular weight, and possibly its structure, which shows how the atoms in the molecule are connected.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from starting materials, including the reaction conditions and any catalysts used.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions, products, and mechanisms.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and reactivity.科学的研究の応用
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are pivotal in treating various cancers, with over 2 million patients annually benefitting from such treatments. Research has focused on improving the synthesis of these compounds, including the development of analogs with radioactive and stable isotopes for studying their metabolism and biodistribution. Notably, the incorporation of fluorinated pyrimidines into RNA and DNA has been studied for its effects on nucleic acid structure and dynamics, revealing insights into how these compounds interfere with cellular processes. Recent findings have highlighted the role of RNA-modifying enzymes and previously unimplicated enzymes like DNA topoisomerase 1 in mediating the anti-tumor activity of fluorinated pyrimidines, underscoring the complexity of their mechanisms of action (Gmeiner, 2020).
Pharmacophore Design for Enzyme Inhibition
The design and synthesis of compounds with fluorinated pyrimidines have been explored for their selective inhibition of enzymes like p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory responses. These compounds have shown promise due to their selectivity and potency, offering insights into the therapeutic potential of fluorinated pyrimidines beyond their traditional use in cancer therapy. This research underscores the versatility of fluorinated pyrimidines in drug design and their potential applications in treating diseases characterized by excessive inflammation (Scior et al., 2011).
Mechanistic Insights and Drug Development
Studies have also delved into the mechanistic underpinnings of fluorinated pyrimidines in inhibiting DNA and RNA synthesis. For example, the incorporation of fluorinated nucleotide analogs by HIV-1 reverse transcriptase has been investigated, providing a basis for understanding the effectiveness of these compounds against viral replication. Such research not only sheds light on the fundamental mechanisms of drug action but also informs the development of more effective antiviral therapies (Ray et al., 2003).
Synthesis and Biological Activity
The synthesis of pyrimidine derivatives and their biological activities have been extensively studied, revealing a broad spectrum of potential therapeutic applications. For instance, research into tetrahydropyrimidine derivatives has shown significant in vitro anti-inflammatory activity, suggesting these compounds could lead to new anti-inflammatory drugs (Gondkar et al., 2013).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
将来の方向性
This could involve potential applications of the compound, or areas where further research is needed.
I hope this helps! If you have any other questions, feel free to ask.
特性
IUPAC Name |
5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F5N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJHEINROUOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



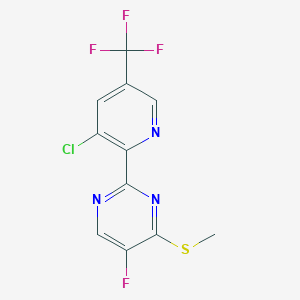
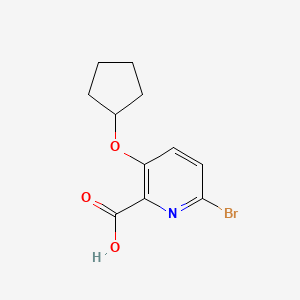
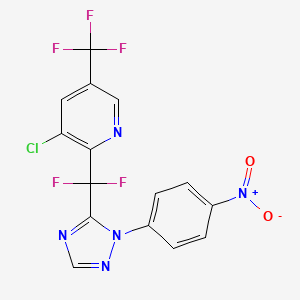
![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)
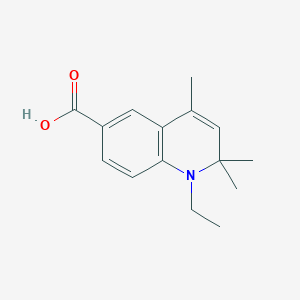
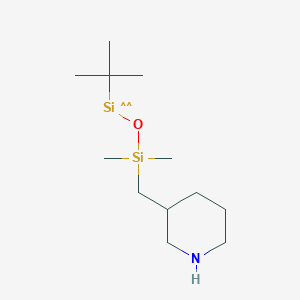
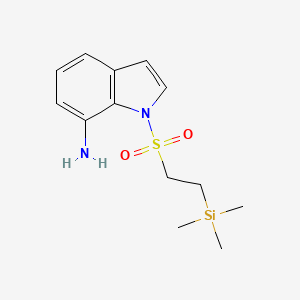
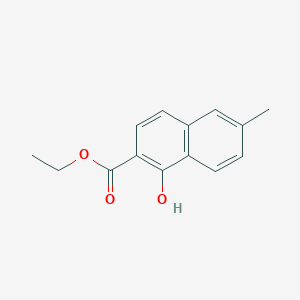

![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)
